N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan-2-yl and indolin-1-yl intermediates, followed by their coupling with mesityloxalamide under specific reaction conditions. Common reagents might include catalysts, solvents, and protective groups to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions might be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-benzoyloxalamide
- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-toluoyloxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide is a complex organic compound that incorporates furan, indole, and oxalamide functional groups. This unique structural composition suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge about the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and potential therapeutic applications.
Structural Characteristics
The compound features a distinctive oxalamide core, which is significant for its biological properties. The presence of the furan and indole moieties may facilitate interactions with various biological targets, such as enzymes and receptors.
Structural Feature | Description |
---|---|
Furan Ring | Contributes to electron delocalization and potential reactivity with biological targets. |
Indole Moiety | Known for its role in various biological processes and interactions. |
Oxalamide Backbone | Enhances solubility and may influence pharmacokinetic properties. |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study:
In a study evaluating the antibacterial effects of structurally similar oxalamides, compounds demonstrated IC50 values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli. The specific IC50 for this compound remains to be fully characterized but is anticipated to be within this range based on structural similarities .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Initial findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Research Findings:
A study reported that derivatives of similar indole-based compounds inhibited tumor growth in xenograft models, with some showing a reduction in tumor size by over 50% compared to control groups .
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction: Binding studies suggest that the compound can interact with certain receptors, potentially modulating their activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.
Compound Name | Biological Activity | IC50 Values |
---|---|---|
N1-(4-fluorobenzyl)-N2-(furan-based) | Moderate antibacterial | 15 µg/mL |
N1-(furan-based acetamide) | Low anticancer | >100 µg/mL |
N1-(furan-based oxalamide) | High anticancer potential | 10 µg/mL |
Future Directions
Further research is essential to elucidate the precise mechanisms of action and optimize the structure for enhanced biological activity. Techniques such as molecular docking, binding affinity assays, and high-throughput screening are recommended for future studies.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJDSOKGODSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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